molecular formula C10H13FO B2496238 (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol CAS No. 1175913-39-9

(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol

Cat. No.: B2496238
CAS No.: 1175913-39-9
M. Wt: 168.211
InChI Key: DGBHNVFEOLPHQH-JTQLQIEISA-N
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Description

(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol: is an organic compound belonging to the class of alcohols. It features a chiral center at the first carbon atom, making it optically active. This compound is characterized by the presence of a fluoro and a methyl group attached to a phenyl ring, which is further connected to a propanol chain.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Intermediates: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

    Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand the stereoselectivity and mechanism of enzymes.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of drugs targeting specific receptors, such as beta-adrenergic receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific optical properties due to its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-fluoro-3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with propanal to yield the desired alcohol.

    Asymmetric Reduction: Another method involves the asymmetric reduction of the corresponding ketone using chiral catalysts. This method ensures the production of the (1S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: Industrial production often employs the Grignard reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo oxidation to form the corresponding ketone, (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane, (1S)-1-(4-fluoro-3-methylphenyl)propane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide, respectively.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one.

    Reduction: (1S)-1-(4-fluoro-3-methylphenyl)propane.

    Substitution: (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol depends on its application. In drug development, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

  • (1S)-1-(4-chloro-3-methylphenyl)propan-1-ol
  • (1S)-1-(4-bromo-3-methylphenyl)propan-1-ol
  • (1S)-1-(4-methylphenyl)propan-1-ol

Comparison:

  • Fluoro vs. Chloro/Bromo: The fluoro group in (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol makes it more electronegative compared to its chloro and bromo counterparts, potentially altering its reactivity and binding properties.
  • Methyl Group Position: The position of the methyl group on the phenyl ring can influence the compound’s steric and electronic properties, affecting its overall reactivity and application.

Properties

IUPAC Name

(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHNVFEOLPHQH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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